molecular formula C23H22ClN5O3 B11120141 7-[(2-chlorophenyl)methyl]-6-imino-N-(3-methoxypropyl)-2-oxo-1,7,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),4,9,11,13-pentaene-5-carboxamide

7-[(2-chlorophenyl)methyl]-6-imino-N-(3-methoxypropyl)-2-oxo-1,7,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),4,9,11,13-pentaene-5-carboxamide

Cat. No.: B11120141
M. Wt: 451.9 g/mol
InChI Key: OTNGLKKETSKZIX-UHFFFAOYSA-N
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Description

7-[(2-chlorophenyl)methyl]-6-imino-N-(3-methoxypropyl)-2-oxo-1,7,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),4,9,11,13-pentaene-5-carboxamide is a complex organic compound with potential applications in various fields such as chemistry, biology, medicine, and industry. This compound is characterized by its unique triazatricyclo structure, which contributes to its distinct chemical properties and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 7-[(2-chlorophenyl)methyl]-6-imino-N-(3-methoxypropyl)-2-oxo-1,7,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),4,9,11,13-pentaene-5-carboxamide typically involves multiple steps, starting from readily available precursors. The key steps include:

    Formation of the triazatricyclo core: This step involves the cyclization of appropriate precursors under specific conditions to form the triazatricyclo structure.

    Introduction of the chlorophenyl group: The chlorophenyl group is introduced through a substitution reaction, where a suitable chlorophenyl derivative reacts with the triazatricyclo core.

    Addition of the imino and methoxypropyl groups: These groups are added through subsequent reactions, often involving the use of protecting groups to ensure selective functionalization.

Industrial Production Methods

Industrial production of this compound may involve optimization of the synthetic route to improve yield and reduce costs. This can include the use of more efficient catalysts, solvents, and reaction conditions. Scale-up processes are also developed to ensure consistent quality and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

7-[(2-chlorophenyl)methyl]-6-imino-N-(3-methoxypropyl)-2-oxo-1,7,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),4,9,11,13-pentaene-5-carboxamide can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.

    Reduction: Reduction reactions can be performed to modify the functional groups, such as reducing the imino group to an amine.

    Substitution: The chlorophenyl group can undergo substitution reactions to introduce different substituents.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., sodium borohydride), and various nucleophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are optimized to achieve the desired transformations.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, reduction may yield amines, and substitution may yield derivatives with different substituents on the phenyl ring.

Scientific Research Applications

7-[(2-chlorophenyl)methyl]-6-imino-N-(3-methoxypropyl)-2-oxo-1,7,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),4,9,11,13-pentaene-5-carboxamide has several scientific research applications:

    Chemistry: The compound is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactivity and properties.

    Biology: In biological research, the compound can be used as a probe to study various biochemical pathways and interactions.

    Medicine: The compound has potential therapeutic applications, including as a lead compound for drug development. Its unique structure may interact with specific biological targets, leading to potential treatments for various diseases.

    Industry: The compound can be used in the development of new materials with specific properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of 7-[(2-chlorophenyl)methyl]-6-imino-N-(3-methoxypropyl)-2-oxo-1,7,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),4,9,11,13-pentaene-5-carboxamide involves its interaction with specific molecular targets. The compound may bind to enzymes, receptors, or other proteins, modulating their activity. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

The uniqueness of 7-[(2-chlorophenyl)methyl]-6-imino-N-(3-methoxypropyl)-2-oxo-1,7,9-triazatricyclo[84003,8]tetradeca-3(8),4,9,11,13-pentaene-5-carboxamide lies in its specific functional groups and triazatricyclo structure

Properties

Molecular Formula

C23H22ClN5O3

Molecular Weight

451.9 g/mol

IUPAC Name

7-[(2-chlorophenyl)methyl]-6-imino-N-(3-methoxypropyl)-2-oxo-1,7,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),4,9,11,13-pentaene-5-carboxamide

InChI

InChI=1S/C23H22ClN5O3/c1-32-12-6-10-26-22(30)16-13-17-21(27-19-9-4-5-11-28(19)23(17)31)29(20(16)25)14-15-7-2-3-8-18(15)24/h2-5,7-9,11,13,25H,6,10,12,14H2,1H3,(H,26,30)

InChI Key

OTNGLKKETSKZIX-UHFFFAOYSA-N

Canonical SMILES

COCCCNC(=O)C1=CC2=C(N=C3C=CC=CN3C2=O)N(C1=N)CC4=CC=CC=C4Cl

Origin of Product

United States

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